M2N12 Exhibits 9-Fold Superior Potency and Isoform Selectivity Over the Benchmark Inhibitor NSC 663284
In a direct head-to-head comparison within the same study, M2N12 was found to be approximately 9-fold more potent than the widely used Cdc25 inhibitor NSC 663284 against the Cdc25C isoform [1]. Furthermore, while NSC 663284 is a non-selective inhibitor with comparable nanomolar Ki values across all three isoforms (Cdc25A Ki=29 nM, Cdc25B Ki=95 nM, Cdc25C Ki=89 nM) , M2N12 demonstrates a clear selectivity profile, being 5.9-fold more selective for Cdc25C over Cdc25A and 15.4-fold more selective for Cdc25C over Cdc25B [1].
| Evidence Dimension | Inhibitory Potency (IC50) and Isoform Selectivity (Fold) |
|---|---|
| Target Compound Data | M2N12: Cdc25C IC50 = 0.09 μM; Selectivity Cdc25C/A = 5.9x; Selectivity Cdc25C/B = 15.4x |
| Comparator Or Baseline | NSC 663284: ~0.8 μM (estimated 9-fold higher IC50); Cdc25A Ki=29 nM, Cdc25B Ki=95 nM, Cdc25C Ki=89 nM |
| Quantified Difference | M2N12 is ~9-fold more potent than NSC 663284 on Cdc25C. M2N12 is highly selective for Cdc25C, whereas NSC 663284 is a non-selective, pan-Cdc25 inhibitor. |
| Conditions | In vitro enzymatic assay using recombinant human Cdc25 phosphatases [1] |
Why This Matters
This data directly quantifies M2N12's superiority over a common benchmark, justifying its selection for studies requiring potent, Cdc25C-specific inhibition to avoid confounding effects from pan-isoform blockade.
- [1] Jing, L., Wu, G., Hao, X., et al. Identification of highly potent and selective Cdc25 protein phosphatases inhibitors from miniaturization click-chemistry-based combinatorial libraries. European Journal of Medicinal Chemistry, 2019, 183, 111696. View Source
